3-Hydroxymethylcholanthrene-2-one
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Overview
Description
3-Hydroxymethylcholanthrene-2-one is a derivative of 3-methylcholanthrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylcholanthrene-2-one typically involves the hydroxylation of 3-methylcholanthrene. This process can be achieved through various methods, including the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the methylcholanthrene structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled chemical reactions involving hydroxylation agents and specific reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethylcholanthrene-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound .
Scientific Research Applications
3-Hydroxymethylcholanthrene-2-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of chemical carcinogenesis.
Medicine: Research into its biological activities may lead to the development of new therapeutic agents or diagnostic tools.
Industry: Although less common, it can be used in the development of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxymethylcholanthrene-2-one involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with specific enzymes and receptors, influencing cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
3-Methylcholanthrene: A closely related compound known for its carcinogenic properties.
1-Hydroxy-3-methylcholanthrene: Another hydroxylated derivative with similar biological activities.
2-Hydroxy-3-methylcholanthrene: Similar in structure but with different hydroxylation positions, leading to distinct biological effects
Uniqueness
3-Hydroxymethylcholanthrene-2-one is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activities.
Properties
Molecular Formula |
C21H14O2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H14O2/c22-11-14-6-5-13-9-17-15-4-2-1-3-12(15)7-8-16(17)18-10-19(23)21(14)20(13)18/h1-9,22H,10-11H2 |
InChI Key |
LTSCSHQHLBRFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC4=C2C=CC5=CC=CC=C54)C=CC(=C3C1=O)CO |
Origin of Product |
United States |
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